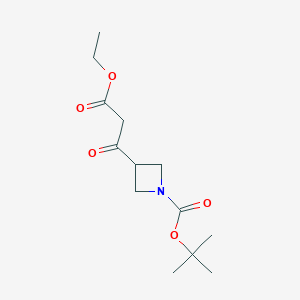

![molecular formula C16H19NO3 B1374803 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1251003-85-6](/img/structure/B1374803.png)

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

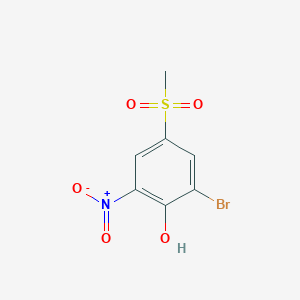

“Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate” is a chemical compound with the IUPAC name (3aR,8aR)-2,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(1H)-one . It has a molecular weight of 173.21 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new trans- and cis-o-stilbene-methylene-sydnones were synthesized by transforming the trans- and cis-o-aminomethylstilbene derivative, obtained by reduction of corresponding o-cyano derivatives, into glycine ester derivatives .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.21 . Other physical and chemical properties such as melting point, solubility, and optical activity are not available in the literature as of 2021.

Applications De Recherche Scientifique

Asymmetric Synthesis

This compound is employed as a chiral auxiliary in asymmetric synthesis, which is crucial for creating compounds with specific stereochemistry. It’s particularly useful in reactions that form multiple stereocenters with high diastereoselectivity .

Michael Additions

In Michael addition reactions, this chiral auxiliary helps in the formation of carbon-carbon bonds adjacent to carbonyl groups. It ensures that the addition occurs with high stereocontrol, which is essential for the synthesis of complex molecules .

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone in organic chemistry for constructing cyclic compounds. Using this compound as an auxiliary facilitates the reaction to proceed with excellent enantioselectivity, forming the desired cyclohexene derivatives .

Cyclopropanations

Cyclopropane rings are found in many biologically active molecules. The subject compound aids in the highly controlled formation of cyclopropane structures, which is valuable for medicinal chemistry and drug development .

Allylations

Allylation reactions involve adding allyl groups to molecules, which is a key step in building complex organic structures. The compound ensures that these reactions are carried out with precise chirality, which is vital for the final product’s biological activity .

Synthesis of Natural Products

The compound is used in the total synthesis of natural products like Sinefungin , a nucleoside antibiotic. It helps establish the correct stereochemistry at multiple points in the molecule, which is critical for the biological activity of the synthesized product .

Development of Pharmaceuticals

In pharmaceutical research, the compound’s ability to impart chirality is exploited to synthesize new drug candidates with specific stereochemical configurations, which can significantly affect the drugs’ efficacy and safety .

Material Science

Chiral auxiliaries like this compound are also used in material science to create polymers and materials with specific optical properties. This has applications in creating advanced materials for electronics and photonics .

Propriétés

IUPAC Name |

tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZDTRIMZKHSOR-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)